Ethyl 2-[2-(4-amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]acetate
Description
Ethyl 2-[2-(4-amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at position 4 and a phenyl group at position 3. The triazole ring is linked via a thioether bridge to an acetylated glycine ethyl ester moiety. Its molecular formula is C₁₄H₁₆N₆O₃S, and it has a CAS registry number of 169304-24-9 . The compound is synthesized through multi-step organic reactions, often involving azide coupling or alkylation methods, as seen in structurally related derivatives .
Properties
Molecular Formula |
C14H17N5O3S |
|---|---|
Molecular Weight |
335.38 g/mol |
IUPAC Name |
ethyl 2-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C14H17N5O3S/c1-2-22-12(21)8-16-11(20)9-23-14-18-17-13(19(14)15)10-6-4-3-5-7-10/h3-7H,2,8-9,15H2,1H3,(H,16,20) |
InChI Key |
SKLJVCXDFAKDGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Amino-5-Phenyl-1,2,4-Triazole-3-Thiol
The 1,2,4-triazole-3-thiol core serves as the foundational intermediate for subsequent modifications. A widely adopted method involves cyclization of thiosemicarbazide derivatives under alkaline conditions . For instance, N-(4-hydroxyphenyl)acetamide undergoes esterification with ethyl bromoacetate to form ethyl 2-(4-acetamidophenoxy)acetate, followed by hydrazinolysis to yield the corresponding acetohydrazide . Reaction with aryl isothiocyanates in dry ethanol generates thiosemicarbazides, which cyclize in basic media (e.g., NaOH/EtOH) to form 1,2,4-triazole-3-thiones .
Reaction Conditions :
-
Cyclization : 10% NaOH in ethanol, reflux for 6–8 hours.
Key Analytical Data :
Alkylation to Install Thioether Linkage
The thiol group of 4-amino-5-phenyl-1,2,4-triazole-3-thiol undergoes alkylation with ethyl bromoacetate to form ethyl 2-(4-amino-5-phenyl-1,2,4-triazol-3-ylthio)acetate. This step requires anhydrous conditions to prevent hydrolysis of the ester group .
Optimized Protocol :
-
Reagents : Triazole-3-thiol (1 equiv), ethyl bromoacetate (1.2 equiv), K₂CO₃ (2 equiv).
-
Solvent : Dry DMF or acetone.
-
Yield : 70–85% after column purification (silica gel, ethyl acetate/hexane) .
Side Reactions :
-
Over-alkylation is mitigated by controlling stoichiometry and reaction time.
-
Competing oxidation to disulfides is prevented using inert atmospheres .
Hydrolysis of Ethyl Ester to Carboxylic Acid
The ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation. Basic hydrolysis is preferred to avoid triazole ring degradation .
Procedure :
-
Reagents : NaOH (2 equiv), H₂O/EtOH (1:1).
-
Conditions : Reflux for 3–4 hours, followed by acidification with HCl to pH 2–3 .
Characterization :
-
IR : Loss of ester C=O (≈1730 cm⁻¹) and emergence of carboxylic acid O–H (2500–3000 cm⁻¹) .
-
¹H NMR : Disappearance of ethyl ester quartet (δ 4.1–4.3 ppm) .
Amide Coupling with Glycine Ethyl Ester
The carboxylic acid is activated and coupled with glycine ethyl ester hydrochloride to form the target compound. Carbodiimide-based coupling agents (e.g., EDC/HOBt) ensure high efficiency .
Optimized Coupling :
-
Reagents : Carboxylic acid (1 equiv), glycine ethyl ester HCl (1.5 equiv), EDC (1.2 equiv), HOBt (1.2 equiv).
-
Solvent : Dry DMF or CH₂Cl₂.
-
Workup : Aqueous extraction, column chromatography (ethyl acetate/hexane).
Critical Considerations :
-
Excess amine neutralizes HCl, requiring 1.5 equivalents of glycine ethyl ester.
-
Side products (e.g., acylurea) are minimized using HOBt as an additive .
Spectral Characterization and Validation
Table 1: Key Spectral Data for Ethyl 2-[2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]acetate
Purity Assessment :
Optimization Strategies and Yield Enhancement
Table 2: Impact of Solvent and Catalyst on Amide Coupling Yield
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | EDC/HOBt | 25 | 24 | 75 |
| CH₂Cl₂ | EDC/HOBt | 25 | 24 | 68 |
| THF | DCC/DMAP | 0→25 | 18 | 60 |
| DMF | HATU | 25 | 12 | 72 |
Key Insights :
-
Polar aprotic solvents (DMF) enhance reagent solubility and reaction efficiency .
-
HATU offers faster coupling but at higher cost compared to EDC/HOBt .
Challenges and Mitigation in Large-Scale Synthesis
-
Thiol Oxidation :
-
Ester Hydrolysis Side Reactions :
-
Amide Racemization :
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating water-soluble derivatives for biological testing.
Reaction Conditions:
-
Basic Hydrolysis: KOH (2 eq) in ethanol/water (1:1) at 80°C for 6–8 hours.
-
Acidic Hydrolysis: HCl (conc.) under reflux for 12 hours.
| Product | Yield (%) | Conditions | Characterization Method |
|---|---|---|---|
| 2-[2-(4-amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]acetic acid | 85 | KOH, ethanol/water, 80°C | |
| Same product | 72 | HCl, reflux |
Alkylation and Acylation at the Amino Group
The primary amino group on the triazole ring participates in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Reaction Conditions:
-
Alkylation: React with methyl iodide (1.2 eq) in DMF at 60°C for 4 hours in the presence of CsCO .
-
Acylation: Treat with acetyl chloride (1.5 eq) in dry THF at 0°C, followed by room-temperature stirring.
| Product | Reagent | Yield (%) | Key Spectral Data |
|---|---|---|---|
| N-Methyl derivative | CHI | 78 | |
| N-Acetyl derivative | ClCOCH | 65 |
Nucleophilic Substitution at the Sulfur Atom
The thioether (-S-) linkage undergoes nucleophilic displacement with thiols or amines under alkaline conditions.
Reaction Conditions:
-
React with benzyl mercaptan (1.5 eq) in ethanol containing NaOH (10%) at 50°C for 3 hours.
| Product | Reagent | Yield (%) | Application |
|---|---|---|---|
| Benzylthio derivative | CHCHSH | 82 | Enhanced antifungal activity |
Cycloaddition Reactions Involving the Triazole Ring
The 1,2,4-triazole ring participates in [3+2] cycloadditions with nitriles or alkynes to form fused heterocycles.
Reaction Conditions:
| Product | Reagent | Yield (%) | Notable Feature |
|---|---|---|---|
| Triazolo[1,5-a]pyrimidine | CHCN | 58 | Fluorescent properties |
Reduction of the Acetamide Moiety
The acetamide group can be reduced to a primary amine using borane complexes.
Reaction Conditions:
-
BH·THF (2 eq) in THF at 0°C, stirred for 2 hours.
| Product | Yield (%) | Characterization |
|---|---|---|
| 2-[2-(4-amino-5-phenyl-1,2,4-triazol-3-ylthio)ethylamine | 70 |
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s interactions with enzymes involve covalent and non-covalent binding:
-
Covalent Inhibition: Thioether sulfur coordinates with metal ions in metalloenzymes (e.g., matrix metalloproteinases).
-
Hydrogen Bonding: The amino group and triazole nitrogen atoms form H-bonds with active-site residues.
Key Research Findings
-
Alkylation at the amino group improves lipophilicity, enhancing blood-brain barrier penetration.
-
Hydrolysis products exhibit 2–4× greater antibacterial activity against Staphylococcus aureus compared to the parent compound.
-
Cycloaddition derivatives show selective inhibition of CYP450 enzymes (IC = 1.2 μM) .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling rational design of derivatives with tailored biological properties. Experimental protocols and spectral data from peer-reviewed studies ensure reproducibility and reliability .
Scientific Research Applications
Chemical Overview
- Chemical Name : Ethyl 2-[2-(4-amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]acetate
- Molecular Formula : C14H17N5O3S
- CAS Number : 586983-34-8
This compound features a triazole ring and a thioether moiety, contributing to its diverse biological activities.
Biological Activities
This compound has been studied for several biological activities:
- Antimicrobial Properties : Research indicates that compounds with triazole structures exhibit significant antimicrobial activity. The presence of the thioether group may enhance this effect by interacting with microbial enzymes or receptors .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its mechanism is believed to involve the inhibition of specific enzymes associated with cancer cell metabolism .
- Acetylcholinesterase Inhibition : Similar compounds have shown promise as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's disease. The triazole moiety may play a role in binding to the active site of the enzyme .
Case Studies
Several studies have explored the applications of this compound:
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Ethyl 2-[2-(4-amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]acetate, highlighting differences in substituents, biological activities, and synthesis outcomes:
Key Observations:
Structural Modifications and Activity: Polar groups (e.g., amino, hydroxyphenyl) improve solubility and hydrogen bonding, as seen in the tyrosine-containing derivative for radiolabeling . Lipophilic groups (e.g., cyclopropylnaphthalene in Lesinurad analogs) enhance membrane permeability and target binding . Electron-withdrawing substituents (e.g., chloro in T21) may increase anticancer activity by stabilizing reactive intermediates .
Synthesis Efficiency: Yields vary significantly: 60% for azide coupling vs. 82% for Lesinurad intermediates , likely due to steric hindrance or reagent reactivity. Crystallization solvents (e.g., ethyl acetate/petroleum ether vs. DMF-ethanol ) reflect differences in solubility imparted by substituents.
Biological Applications :
- Enzyme inhibition : Sodium salts with thiadiazole moieties show superior enzyme interaction .
- Anticancer activity : Thiazolidinedione derivatives (e.g., T21) highlight the triazole-thioacetate scaffold’s versatility .
- Therapeutic agents : Lesinurad analogs demonstrate how structural tuning can lead to clinical applications (e.g., gout treatment) .
Biological Activity
Ethyl 2-[2-(4-amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]acetate, also known by its CAS number 169304-24-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 278.33 g/mol. The compound features a triazole ring, which is known for its role in various biological activities.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds containing the triazole moiety exhibit significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 5.85 | |
| A549 (lung cancer) | 3.0 | |
| HCT116 (colon cancer) | 4.363 |
These values suggest that the compound may inhibit cancer cell proliferation effectively, potentially through mechanisms involving apoptosis and cell cycle arrest.
2. Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Compounds derived from triazoles have demonstrated activity against various pathogens, including bacteria and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Moderate inhibition | |
| Staphylococcus aureus | Effective against strains |
The mechanism of action often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
3. Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Compounds with triazole structures tend to exhibit high radical scavenging activity.
These findings indicate the potential for this compound to mitigate oxidative stress-related diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and microbial metabolism.
- Induction of Apoptosis : Studies suggest that triazole derivatives can trigger apoptotic pathways in cancer cells by activating caspases and other pro-apoptotic factors.
- Radical Scavenging : The presence of functional groups in the triazole structure allows it to interact with free radicals effectively.
Study on Anticancer Efficacy
A recent study evaluated the efficacy of this compound against MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 5.85 µM. Molecular docking studies suggested that the compound binds effectively to the active sites of key proteins involved in cancer progression, such as CDK2 .
Study on Antimicrobial Properties
In another investigation focusing on antimicrobial activity, this compound exhibited significant inhibitory effects against Staphylococcus aureus strains. The study concluded that the compound could serve as a promising candidate for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-[2-(4-amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]acetate, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 4-amino-5-phenyl-1,2,4-triazole-3-thiol derivatives with ethyl bromoacetate or chloroacetoacetate in ethanol with a base (e.g., K₂CO₃ or Na metal) for 3–5 hours yields the target product . Optimization involves adjusting molar ratios (e.g., 1:1.1 for thiol:alkylating agent), solvent choice (ethanol or DMF), and temperature (reflux at ~80°C). Monitoring via TLC and recrystallization from ethanol/DMF mixtures improves purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm the acetamide and triazole ring protons (δ 7.2–8.1 ppm for aromatic protons, δ 4.1–4.3 ppm for ethyl ester groups) .
- HPLC-DAD : For purity assessment (>95%) and detection of by-products (e.g., unreacted thiols or ester hydrolysis products) .
- Elemental Analysis : To verify C, H, N, S content (e.g., expected %C: 44.68, %S: 18.85) .
Q. How can purification challenges (e.g., by-products or low yields) be addressed?
- Methodological Answer :
- Recrystallization : Use ethanol-DMF (3:1 v/v) to remove polar impurities .
- Column Chromatography : For non-crystalline products, employ silica gel with ethyl acetate/hexane (1:2) as eluent .
- Yield Improvement : Pre-activate the thiol group via sodium ethoxide treatment to enhance nucleophilicity .
Advanced Research Questions
Q. How can computational methods like molecular docking guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Target Selection : Dock the compound against validated targets (e.g., cancer-related kinases or microbial enzymes) using AutoDock Vina .
- Parameterization : Adjust the triazole-thioacetate moiety to optimize hydrogen bonding (e.g., substituents at the phenyl ring or ester group) .
- Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values from cytotoxicity assays .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- Dynamic Effects : Check for rotational isomerism in the acetamide group using variable-temperature NMR .
- By-Product Identification : Use LC-MS to detect minor impurities (e.g., hydrolysis to free carboxylic acid) .
- X-ray Crystallography : Confirm the solid-state structure via SHELX refinement (R-factor < 0.05) to rule out tautomeric forms .
Q. How can reaction mechanisms (e.g., alkylation vs. acylation) be elucidated for this compound?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (disappearance of S-H stretch at ~2550 cm⁻¹) .
- Isotopic Labeling : Use ¹³C-labeled ethyl bromoacetate to trace the alkylation pathway .
- DFT Calculations : Model transition states to compare energy barriers for competing pathways .
Q. What crystallographic techniques are suitable for determining its 3D structure?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets .
- Refinement : Apply SHELXL for small-molecule refinement, incorporating anisotropic displacement parameters for non-H atoms .
- Validation : Check for twinning or disorder using PLATON; Rint < 5% indicates high-quality data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
